molecular formula C9H18 B165369 2-Methyl-1-octene CAS No. 4588-18-5

2-Methyl-1-octene

Cat. No.: B165369
CAS No.: 4588-18-5
M. Wt: 126.24 g/mol
InChI Key: FBEDQPGLIKZGIN-UHFFFAOYSA-N
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Description

2-Methyl-1-octene is an organic compound with the molecular formula C₉H₁₈. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

2-Methyl-1-octene is a type of alkene, which are primarily targeted in reactions catalyzed by transition metal complexes . These reactions include dimerization and oligomerization, which are processes that combine two or more molecules to form larger molecules .

Mode of Action

The mode of action of this compound involves its interaction with transition metal complexes in dimerization and oligomerization reactions . The reaction likely occurs through the 1,2-coordination of the alkene into the metal-hydride bond, followed by a subsequent 2,1-insertion of the alkene into the metal-carbon bond of the alkyl intermediate and β-H elimination .

Biochemical Pathways

The biochemical pathways affected by this compound involve the dimerization and oligomerization of alkenes . These reactions result in the formation of dimers and oligomers of alkenes, which are compounds in high demand in various industrial sectors .

Result of Action

The result of the action of this compound is the formation of dimers and oligomers of alkenes . These compounds have a wide range of applications in industries such as the production of adhesives, surfactants, flavors, synthetic fuel additives, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the transition metal, the ligand environment, the activator, and the substrate structure can all affect the activity and chemoselectivity of the catalytic systems used in alkene dimerization and oligomerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-octene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-1-octanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation Reactions: Another method involves the alkylation of 1-octene with methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired structure and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, oxidation with potassium permanganate can yield 2-methyl-1-octanol.

    Hydroboration-Oxidation: This reaction involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) to form alcohols.

    Hydrogenation: The compound can be hydrogenated in the presence of a catalyst such as palladium on carbon to form 2-methyl-octane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Hydroboration-Oxidation: Borane (BH₃), hydrogen peroxide (H₂O₂)

    Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Major Products:

    Oxidation: 2-Methyl-1-octanol

    Hydroboration-Oxidation: 2-Methyl-1-octanol

    Hydrogenation: 2-Methyl-octane

Scientific Research Applications

2-Methyl-1-octene is utilized in various scientific research applications, including:

    Polymer Chemistry: It is used as a comonomer in the production of specialty polymers and copolymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis Research: It is employed in studies involving catalytic processes, particularly those involving transition metal catalysts.

    Material Science: this compound is used in the development of new materials with specific properties, such as improved mechanical strength or chemical resistance.

Comparison with Similar Compounds

    1-Octene: Another alkene with a similar structure but without the methyl substitution at the second carbon.

    2-Methyl-1-heptene: A similar compound with one less carbon in the chain.

    2-Methyl-2-octene: An isomer with the double bond located at the second carbon instead of the first.

Uniqueness: 2-Methyl-1-octene is unique due to its specific structure, which imparts distinct reactivity and properties compared to its isomers and other alkenes. The presence of the methyl group at the second carbon influences its steric and electronic characteristics, affecting its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

2-methyloct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEDQPGLIKZGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196635
Record name 2-Methyl-1-octene
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4588-18-5
Record name 2-Methyl-1-octene
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Record name 2-Methyl-1-octene
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Record name 2-Methyl-1-octene
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Record name 2-Methyl-1-octene
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Record name 2-METHYL-1-OCTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of 2-Methyl-1-octene influence its reactivity with atmospheric oxidants?

A1: The presence of the double bond in this compound makes it susceptible to attack by atmospheric oxidants such as ozone (O3) and hydroxyl radicals (OH). Studies have shown that the rate constant for the reaction of OH radicals with this compound increases with increasing carbon number, suggesting that this is in part due to H-atom abstraction from the C-H bonds of the alkyl substituent groups. [] Additionally, the presence of the methyl group at the 2-position can influence the rate of reaction with these oxidants, although the exact impact is dependent on the specific oxidant and reaction conditions. [, ]

Q2: What are the environmental concerns associated with the presence of this compound in the atmosphere?

A2: this compound, like other alkenes, can contribute to the formation of secondary organic aerosols (SOA) in the atmosphere through reactions with atmospheric oxidants. [] SOA have implications for air quality, climate change, and human health. The specific products and their impacts depend on various factors, including atmospheric conditions and the presence of other reactive species.

Q3: Can you elaborate on the applications of this compound in organic synthesis, specifically in the context of the provided research?

A3: One research paper [] highlights the use of this compound in the alkylation of benzene. This reaction, catalyzed by sulfuric acid or aluminium chloride, leads to the formation of branched alkylbenzenes. The study revealed that the reaction conditions significantly influence the degree of isomerization and the preference for tertiary alkylbenzene formation.

Q4: Are there any studies investigating the biodegradability of this compound and its potential impact on ecosystems?

A4: While the provided research doesn't delve into the biodegradability of this compound, it's an important aspect to consider. Further research is needed to understand its fate and persistence in the environment and its potential effects on different ecosystems.

Q5: How do analytical techniques like GC and GC-MS help in understanding the presence and behavior of this compound?

A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools for identifying and quantifying this compound in complex mixtures, such as those found in atmospheric samples or reaction products. [, ] These techniques separate compounds based on their volatility and provide information about their molecular weight and fragmentation patterns, respectively, allowing for their identification and quantification.

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